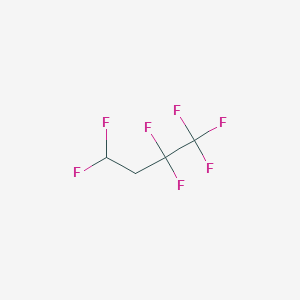
1,1,1,2,2,4,4-Heptafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,4,4-Heptafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H3F7. It is a colorless, odorless gas at room temperature and is known for its stability and low reactivity. This compound is commonly used in various industrial applications due to its unique chemical properties, including its non-flammability and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,2,4,4-Heptafluorobutane can be synthesized through several methods. One common method involves the fluorination of butane derivatives. For example, the gas-phase fluorination of butane using a fluorination catalyst can produce this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale fluorination processes. These processes typically involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,4,4-Heptafluorobutane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be catalyzed by various reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, acids, and bases. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, halogenation reactions can produce various halogenated derivatives of this compound .
Scientific Research Applications
1,1,1,2,2,4,4-Heptafluorobutane has a wide range of applications in scientific research and industry. Some of its notable applications include:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in biological research for its inert properties and low toxicity.
Medicine: Utilized in medical research and pharmaceutical formulations.
Industry: Commonly used as a refrigerant, fire suppressant, and in the production of fluoropolymers
Mechanism of Action
The mechanism of action of 1,1,1,2,2,4,4-Heptafluorobutane involves its interaction with molecular targets through substitution reactions. The fluorine atoms in the compound can be replaced by other atoms or groups, leading to the formation of new compounds. The pathways involved in these reactions are typically catalyzed by specific reagents and conditions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,1,1,2,2,4,4-Heptafluorobutane include:
- 2-Chloro-1,1,1,3,4,4,4-heptafluorobutane
- Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro-
- 1,1,1,4,4,4-Hexafluoro-2-butene
Uniqueness
This compound is unique due to its high fluorine content, which imparts exceptional stability and low reactivity. This makes it particularly valuable in applications requiring non-flammable and low-toxicity compounds .
Properties
CAS No. |
161791-36-2 |
|---|---|
Molecular Formula |
C4H3F7 |
Molecular Weight |
184.06 g/mol |
IUPAC Name |
1,1,1,2,2,4,4-heptafluorobutane |
InChI |
InChI=1S/C4H3F7/c5-2(6)1-3(7,8)4(9,10)11/h2H,1H2 |
InChI Key |
RHVGXXQQIJMCMW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















